molecular formula C11H12N2O2 B2527512 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 1120245-16-0

3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No. B2527512
CAS RN: 1120245-16-0
M. Wt: 204.229
InChI Key: RXMHZMMNRISLGD-UHFFFAOYSA-N
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Description

The compound 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol is a derivative of the 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. The oxadiazole ring is known for its presence in various pharmacologically active compounds and is of interest in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of related phenolic amino acids containing the 1,2,4-oxadiazole ring has been reported . The process involves the condensation of p-benzyloxy-benzamide oxime with N-benzyloxycarbonyl asparagine to obtain derivatives, which after deprotection, yield the target amino acids. Although the specific synthesis of this compound is not detailed, the described method provides insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been supported by various spectroscopic techniques, including IR, ^1H- and ^13C-NMR, MS data, and elemental analysis . These techniques are crucial for confirming the identity and purity of the synthesized compounds, ensuring that the desired molecular structure has been achieved.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not provided, the synthesis of similar oxadiazole derivatives typically involves reactions with aryl acid hydrazides in the presence of phosphorus oxychloride . This suggests that the compound may also undergo similar reactions, which could be explored for further functionalization or for the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. In the case of the related compounds, some have shown very good anti-inflammatory activity and significant analgesic activity . These biological activities suggest that this compound may also possess similar properties, which could be of interest for the development of new therapeutic agents. Additionally, the low ulcerogenic action and reduced malondialdehyde content observed in some derivatives indicate a favorable safety profile, which is an important consideration in drug development.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound has been utilized in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. Specifically, it served as an ancillary ligand in new heteroleptic iridium(III) complexes, demonstrating its significance in the fabrication of green phosphors for OLEDs. Devices incorporating this material exhibited superior performance, highlighting its potential in enhancing OLED technology (Jin et al., 2014).

Molecular Docking and Quantum Chemical Calculations

The compound has been the subject of molecular docking and quantum chemical calculations to explore its molecular structure and spectroscopic data. These studies provide insights into its potential applications in biological systems and material science, underscoring its versatility and utility in various scientific domains (Viji et al., 2020).

Optical Properties and Morphology of Polyoxadiazoles

Research on polyoxadiazoles with CF3 groups, related to the compound , has compared their optical properties. This study aimed to explore their potential applications in polymer optoelectronic devices, suggesting that derivatives of such compounds could be valuable materials for technological advancements (Hajduk et al., 2010).

Antibacterial Properties

Compounds structurally related to "3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol" have demonstrated potent antibacterial activity. This indicates the potential of such compounds in the development of new antibacterial agents, contributing to the ongoing search for effective treatments against resistant bacteria strains (Kakanejadifard et al., 2013).

Fluoride Chemosensors

The compound's structural framework has been explored for the development of novel anion sensors. These sensors have demonstrated specific and colorimetric fluoride sensing capabilities, indicating its utility in environmental monitoring and analytical chemistry applications (Ma et al., 2013).

properties

IUPAC Name

3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(2)10-12-11(15-13-10)8-4-3-5-9(14)6-8/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMHZMMNRISLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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